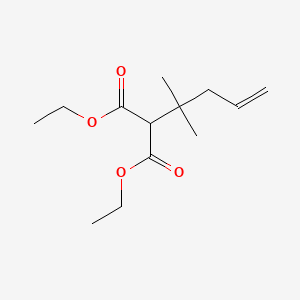
Diethyl (2-methylpent-4-en-2-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate is an organic compound with a complex structure It is a derivative of propanedioate, featuring diethyl and dimethyl groups attached to its carbon backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst to form diethyl propanedioate. This intermediate can then undergo alkylation with 1,1-dimethyl-3-buten-1-yl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways.
相似化合物的比较
Similar Compounds
2,3-Dimethyl-1-butene: A similar compound with a simpler structure, used in polymerization reactions.
3,3-Dimethyl-1-butene: Another related compound, known for its use in organic synthesis and as a precursor to other chemicals.
Uniqueness
1,3-Diethyl 2-(1,1-dimethyl-3-buten-1-yl)propanedioate is unique due to its combination of ester and alkyl groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
生物活性
Diethyl (2-methylpent-4-en-2-yl)propanedioate, also known by its chemical formula C13H22O4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
This compound is a diester derivative that exhibits a unique structure conducive to various chemical reactions. Its molecular structure includes two ethyl ester groups attached to a propanedioate backbone, which can influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on related esters have shown varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies have suggested that it may act on specific protein kinases, which are crucial in various signaling pathways associated with cell growth and metabolism. Such inhibition could have implications for cancer treatment, as dysregulated kinase activity is a hallmark of many cancers .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that this compound could induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. The precise pathways involved in this cytotoxicity are still under investigation but may relate to oxidative stress and mitochondrial dysfunction .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Bristol examined the antimicrobial efficacy of various esters, including this compound. The compound was tested against several pathogenic bacteria and fungi. Results showed a significant reduction in bacterial viability at concentrations above 100 µM, indicating promising antimicrobial activity .
Study 2: Enzyme Modulation
Another research effort focused on the modulation of protein kinases by this compound. The study found that the compound effectively inhibited the activity of specific AGC kinases involved in cancer progression. This inhibition was characterized by an IC50 value lower than that of traditional inhibitors, suggesting a high potency for therapeutic applications .
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 100 µM | 70% inhibition |
| Cytotoxicity | HeLa Cells | 50 µM | Induced apoptosis |
| Enzyme Inhibition | AGC Kinases | Varies | IC50 < 10 µM |
属性
CAS 编号 |
32119-46-3 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
diethyl 2-(2-methylpent-4-en-2-yl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-6-9-13(4,5)10(11(14)16-7-2)12(15)17-8-3/h6,10H,1,7-9H2,2-5H3 |
InChI 键 |
DYOOBVZHCYWTFX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















